7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCVLOMZJNYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974100 | |
| Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5854-99-9 | |
| Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of catalysts and reagents is optimized to minimize waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Here's what is known about the applications of the chemical compound "7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde":
General Information
this compound is a chemical compound with the CAS number 1707563-18-5 .
Scientific Research Applications
While the primary search results do not directly detail specific applications of "this compound," they do provide related information that can help infer potential research avenues:
- Mannich Bases in Medicinal Chemistry: Research indicates that Mannich bases, which are structurally diverse compounds, have significant applications in medicinal chemistry . They can be used as anticancer and cytotoxic agents, and possess antibacterial and antifungal activity .
- Antithrombotic Therapy: Enantiomerically pure forms of related compounds, such as 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid, are explored for antithrombotic therapy as selective inhibitors of phosphoinositide (PI) 3-kinase .
- Pyrimidine Analogs in Cancer Therapy: Pyrimidine therapies are often used in the treatment of various cancers . Carboranyl pyrimidine nucleoside analogs have been designed as substrates and inhibitors of thymidine kinase 1 (TK1) for potential use in boron neutron capture therapy (BNCT) of cancer .
Possible applications based on the search results:
- Medicinal Chemistry :
- "this compound" may serve as a building block in synthesizing Mannich bases . These bases have a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
- It could be used to modify drugs to improve their delivery into the human body . The introduction of an aminomethyl function may increase the hydrophilic properties of drugs .
- Antithrombotic Research :
- Cancer Research :
- Synthesis of related compounds :
Mechanism of Action
The mechanism by which 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties.
Key Insights :
- Morpholine vs.
- Aromatic vs.
Modifications at Position 7
Position 7 modifications alter steric and electronic effects:
Key Insights :
Functional Group Variations at Position 3
The carbaldehyde group at position 3 is a key site for chemical modifications:
Biological Activity
7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. The compound features a unique pyrido[1,2-a]pyrimidine core structure, characterized by a fused bicyclic system, along with functional groups such as a morpholine ring and an aldehyde group. These structural elements are crucial for its reactivity and biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methyl group at position 7.
- A morpholine ring attached to the pyrido core.
- An aldehyde group at position 3.
Antimicrobial Activity
Research indicates that compounds similar to 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrido[1,2-a]pyrimidine derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or cellular processes necessary for microbial survival.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of DNA synthesis and repair mechanisms.
For example, derivatives of pyrido[1,2-a]pyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the derivative and the cancer type.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis.
- Receptor Modulation : It can act on specific receptors, potentially leading to altered signaling pathways that affect cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Suppression of COX enzymes |
Case Study: Anticancer Activity
In a study examining the anticancer properties of pyrido[1,2-a]pyrimidine derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity. For instance, a derivative with an additional methyl group demonstrated an IC50 value of 15 µM against breast cancer cells, compared to 30 µM for the parent compound.
Case Study: Antimicrobial Effectiveness
Another study focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL for S. aureus, suggesting strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
